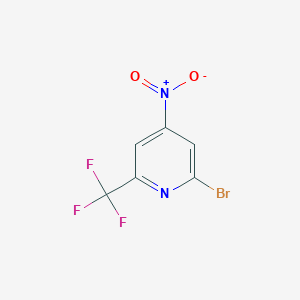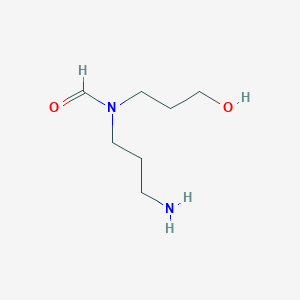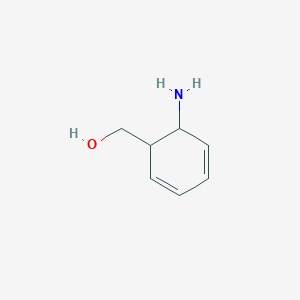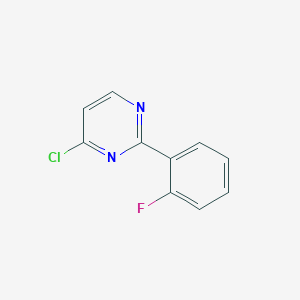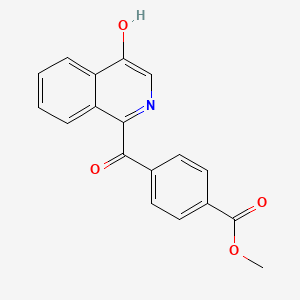
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate is a chemical compound with the molecular formula C18H13NO4 and a molecular weight of 307.3 g/mol . It is known for its high purity and is often used in pharmaceutical testing and research . This compound features a unique structure that combines a benzoate ester with a hydroxyisoquinoline moiety, making it a valuable asset in various scientific fields.
Métodos De Preparación
The synthesis of Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate typically involves the esterification of 4-(4-hydroxyisoquinoline-1-carbonyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or isoquinoline moiety, depending on the reagents and conditions used. .
The major products formed from these reactions vary based on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for techniques such as NMR, HPLC, LC-MS, and UPLC
Biology: The compound’s unique structure makes it a useful tool in studying enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of more complex molecules
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyisoquinoline moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate can be compared to other similar compounds, such as:
Methyl 4-(4-hydroxyquinoline-1-carbonyl)benzoate: Similar structure but with a quinoline moiety instead of isoquinoline.
Methyl 4-(4-hydroxyisoquinoline-1-carbonyl)phenylacetate: Similar structure but with a phenylacetate ester instead of benzoate.
This compound derivatives: Various derivatives with different substituents on the benzoate or isoquinoline moieties
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H13NO4 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
methyl 4-(4-hydroxyisoquinoline-1-carbonyl)benzoate |
InChI |
InChI=1S/C18H13NO4/c1-23-18(22)12-8-6-11(7-9-12)17(21)16-14-5-3-2-4-13(14)15(20)10-19-16/h2-10,20H,1H3 |
Clave InChI |
HAYYASYHSGUSLY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)C2=NC=C(C3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


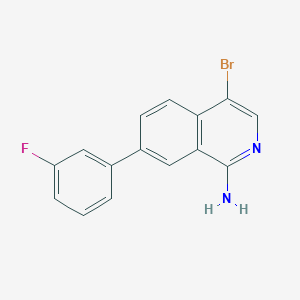
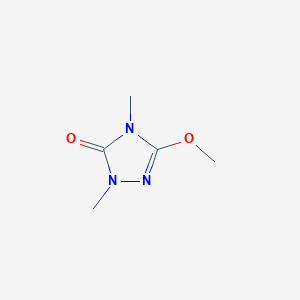
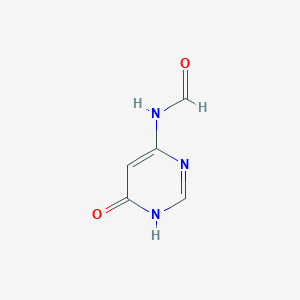
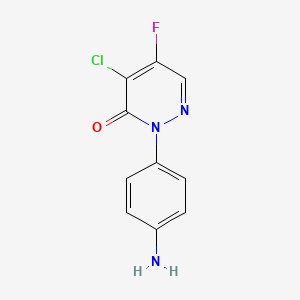
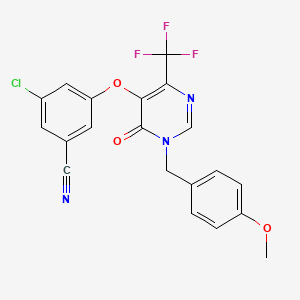

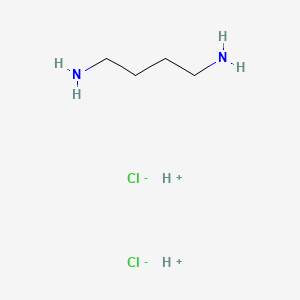
![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
